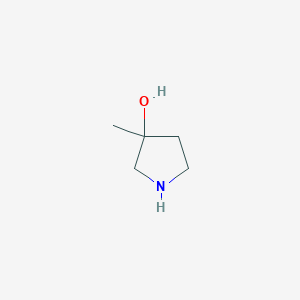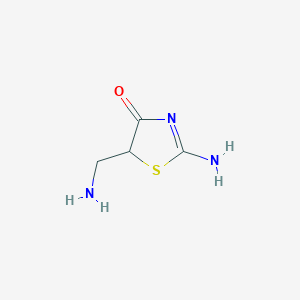
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one, also known as ATZ, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. ATZ is a thiazole derivative that contains both amino and methyl groups, making it a versatile molecule that can be modified to suit different research needs.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one is not fully understood, but it is believed to exert its effects through the inhibition of key enzymes and proteins involved in various cellular processes. For example, 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication and cell division.
Biochemische Und Physiologische Effekte
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the modulation of immune system function. 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one in lab experiments is its versatility. The molecule can be easily modified to suit different research needs, making it a valuable tool for researchers in various fields. However, one limitation of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one. One area of interest is the development of new drugs based on the structure of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one, particularly for the treatment of infectious diseases and cancer. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one, which may help to identify new targets for drug development. Additionally, the use of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one in material science and nanotechnology is an area of growing interest, as the molecule has been shown to have unique properties that may be useful in the development of new materials and devices.
Synthesemethoden
The synthesis of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one can be achieved through several methods, including the reaction of thiosemicarbazide with chloroacetic acid, which yields 2-Amino-4-chloromethyl-1,3-thiazole. This intermediate product is then treated with sodium hydroxide to obtain 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one. Another method involves the reaction of 2-aminothiazole with formaldehyde and ammonium chloride, which yields 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one in good yields.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs to combat infectious diseases. 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has also been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
111506-20-8 |
|---|---|
Produktname |
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one |
Molekularformel |
C4H7N3OS |
Molekulargewicht |
145.19 g/mol |
IUPAC-Name |
2-amino-5-(aminomethyl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C4H7N3OS/c5-1-2-3(8)7-4(6)9-2/h2H,1,5H2,(H2,6,7,8) |
InChI-Schlüssel |
WJDLUKHDNJUIIK-UHFFFAOYSA-N |
SMILES |
C(C1C(=O)N=C(S1)N)N |
Kanonische SMILES |
C(C1C(=O)N=C(S1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)
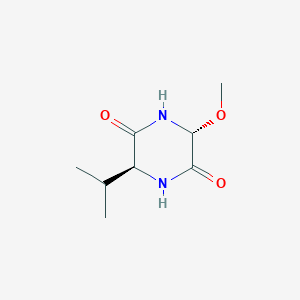

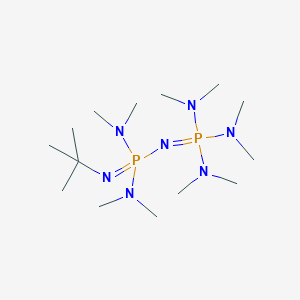

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B50419.png)


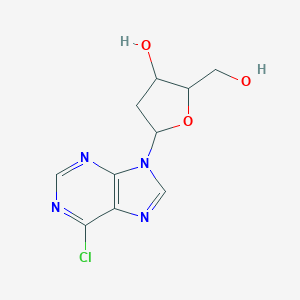


![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)
